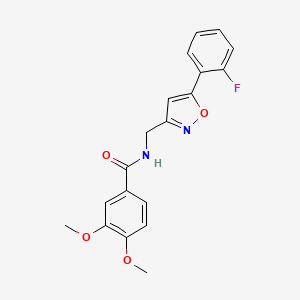

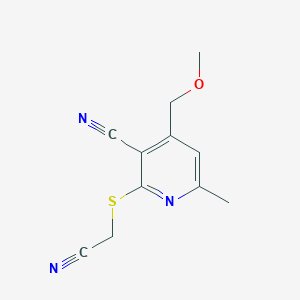

![molecular formula C13H17F3N2OS B2590935 N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea CAS No. 339104-14-2](/img/structure/B2590935.png)

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea” is a chemical compound with the CAS Number: 339104-14-2 . It has a molecular weight of 306.35 and its IUPAC name is N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 369.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.7±3.0 kJ/mol . The flash point is 177.5±27.9 °C . The index of refraction is 1.519 . The molar refractivity is 74.4±0.3 cm^3 .Applications De Recherche Scientifique

Solution Conformation Studies : N-tosylalkyl and N,N′-bis(tosylalkyl)ureas, which are structurally similar to N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea, have been studied for their solution conformations. Intramolecular shielding phenomena, involving the positioning of tosyl methyl groups in the shielding region of benzyl group phenyl rings, have been observed (R. M. Tel & J. Engberts, 2010).

Reactivity with Tropylium Salts : Research has shown that ureas, including sulfanyl ureas, react with tropylium salts to form new products. This indicates potential applications in synthetic chemistry (V. V. Ésenbaeva & L. P. Yunnikova, 2018).

Biological Applications : Compounds like 3-trifluoromethylpyrazolesulfonyl-urea and thiourea derivatives have shown significant antimicrobial and mild antidiabetic activities, suggesting potential biomedical applications (H. Faidallah, K. A. Khan, & A. Asiri, 2011).

Supramolecular Chemistry : Studies on N-methylated(1,3,5-benzene-tricarboxamide)-tris(phenylurea) ligands, which share functional similarities with the compound , have led to the formation of extended 2D networks via hydrogen bonding. These findings could be applied in the development of hierarchical structures and materials science (Anna B Aletti et al., 2019).

Enantiomeric Enrichment in Pharmaceutical Chemistry : Research has shown that atropisomeric N,N′-diaryl ureas can be obtained in enantiomerically enriched form by oxidative kinetic resolution of their sulfide derivatives. This is relevant for the development of pharmaceuticals with specific enantiomeric properties (J. Clayden & Hazel Turner, 2009).

NMR Spectroscopy in Analytical Chemistry : N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea and its derivatives have applications in NMR spectroscopy, particularly in studying NH proton exchange reactions, which is crucial in understanding molecular dynamics and structure (I. Yavari & J. Roberts, 1980).

Safety And Hazards

Propriétés

IUPAC Name |

[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDSYVIXCTYFGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)N)SCC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2590862.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2590864.png)

![1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2590865.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2590866.png)

![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2590868.png)

![N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2590869.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)